ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
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Overview
Description
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purino[7,8-a]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the purino[7,8-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents.
Substitution reactions: Introduction of the 1-methyl and 9-(3-methylphenyl) groups through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA/RNA interaction: Intercalating into DNA or RNA and affecting their function and replication.
Comparison with Similar Compounds
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can be compared with other purine derivatives, such as:
Caffeine: A well-known stimulant with a similar purine structure but different functional groups.
Theophylline: Used in the treatment of respiratory diseases, also a purine derivative with distinct pharmacological properties.
Adenine: A fundamental component of nucleic acids, with a simpler structure compared to the target compound.
Properties
CAS No. |
847178-55-6 |
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Molecular Formula |
C20H23N5O4 |
Molecular Weight |
397.435 |
IUPAC Name |
ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(9-6-10-24(16)19)14-8-5-7-13(2)11-14/h5,7-8,11H,4,6,9-10,12H2,1-3H3 |
InChI Key |
AVXUSTYEKSWTNK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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